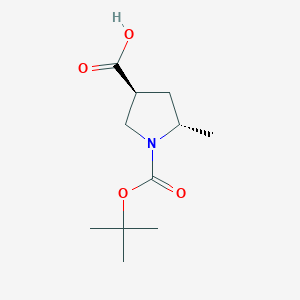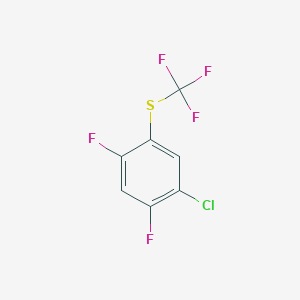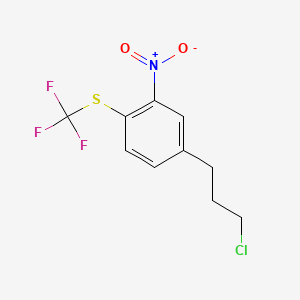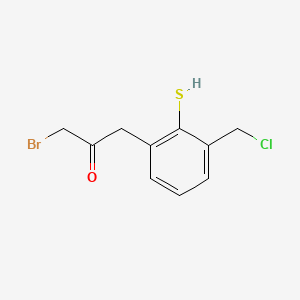
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organohalogen compound that contains bromine, chlorine, and sulfur atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(chloromethyl)-2-mercaptophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, and thiols can replace the halogen atoms.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents. The reactions are usually performed in organic solvents like dichloromethane.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are typically carried out in anhydrous conditions using solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the halogen atoms are replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
科学研究应用
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to undergo nucleophilic substitution reactions. The bromine and chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules through covalent bonding. The sulfur atom in the compound can also participate in redox reactions, further contributing to its chemical versatility.
相似化合物的比较
Similar Compounds
1-Bromo-3-chloropropane: This compound is similar in structure but lacks the sulfur atom. It is used as an alkylating agent and in the synthesis of other organic compounds.
3-(Chloromethyl)-2-mercaptopropan-2-one: This compound is similar but lacks the bromine atom. It is used in various organic synthesis reactions.
1-Bromo-3-(2-mercaptophenyl)propan-2-one: This compound is similar but lacks the chloromethyl group. It is used in the synthesis of sulfur-containing organic compounds.
Uniqueness
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, as well as a sulfur atom in its structure. This combination of functional groups provides the compound with a high degree of reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it valuable in various scientific and industrial applications.
属性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC 名称 |
1-bromo-3-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)4-7-2-1-3-8(6-12)10(7)14/h1-3,14H,4-6H2 |
InChI 键 |
HULIXXDOVXMIAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)CCl)S)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


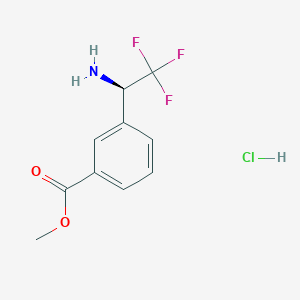
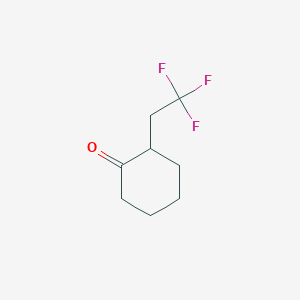
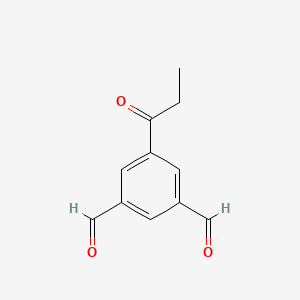
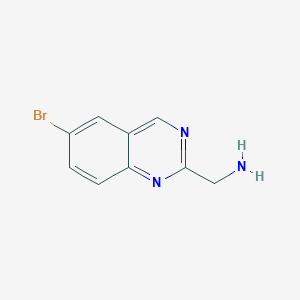
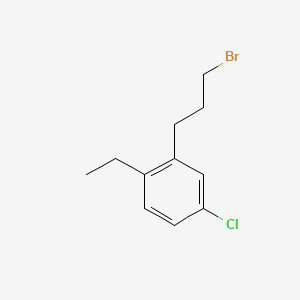

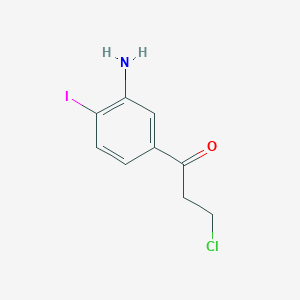

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
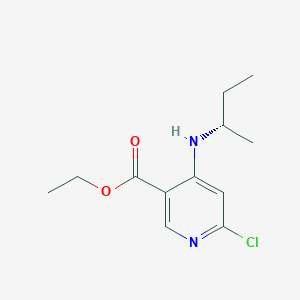
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
